molecular formula C13H10BrNS B13123235 1-Bromo-10-methyl-10H-phenothiazine

1-Bromo-10-methyl-10H-phenothiazine

Cat. No.: B13123235
M. Wt: 292.20 g/mol
InChI Key: KSSSFPBTMNMROZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-10-methyl-10H-phenothiazine is a chemical compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including medicine, chemistry, and industry. This compound, characterized by the presence of a bromine atom and a methyl group on the phenothiazine core, exhibits unique chemical properties that make it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-10-methyl-10H-phenothiazine typically involves the bromination of 10-methyl-10H-phenothiazine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-10-methyl-10H-phenothiazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-10-methyl-10H-phenothiazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-10-methyl-10H-phenothiazine involves its interaction with various molecular targets and pathways. The compound’s bromine atom and phenothiazine core allow it to participate in redox reactions and electron transfer processes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H10BrNS

Molecular Weight

292.20 g/mol

IUPAC Name

1-bromo-10-methylphenothiazine

InChI

InChI=1S/C13H10BrNS/c1-15-10-6-2-3-7-11(10)16-12-8-4-5-9(14)13(12)15/h2-8H,1H3

InChI Key

KSSSFPBTMNMROZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC3=C1C(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.